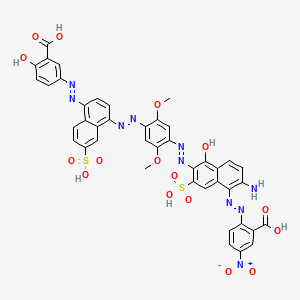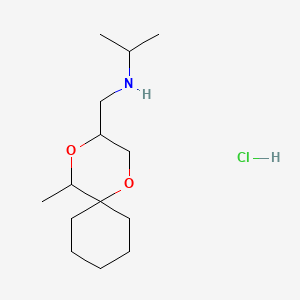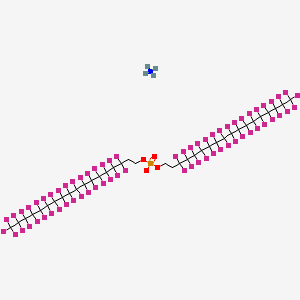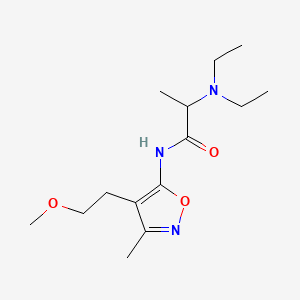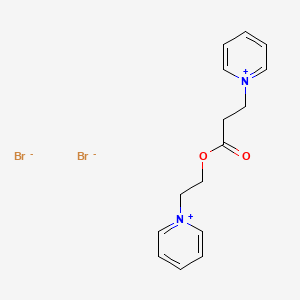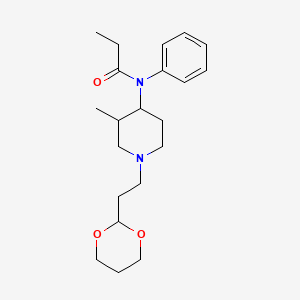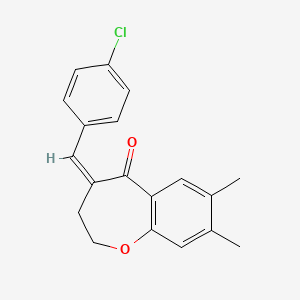
3,4-Dihydro-4-((4-chlorophenyl)methylene)-7,8-dimethyl-1-benzoxepin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ジヒドロ-4-((4-クロロフェニル)メチレン)-7,8-ジメチル-1-ベンゾオキセピン-5(2H)-オンは、そのユニークな化学構造と潜在的な用途により、科学研究のさまざまな分野で関心を集めている合成有機化合物です。この化合物は、ベンゾオキセピン環系を特徴としており、これは酸素とベンゼン部分を含む7員環であり、クロロフェニルとジメチル置換基とともに存在します。
準備方法
合成経路と反応条件
3,4-ジヒドロ-4-((4-クロロフェニル)メチレン)-7,8-ジメチル-1-ベンゾオキセピン-5(2H)-オンの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、塩基性条件下で4-クロロベンズアルデヒドと7,8-ジメチル-1-ベンゾオキセピン-5(2H)-オンを縮合させることです。反応は、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下、およびエタノールまたはメタノールなどの溶媒中でしばしば行われます。反応混合物は、通常、縮合プロセスを促進するために還流まで加熱されます。
工業生産方法
この化合物の特定の工業生産方法は広く文書化されていませんが、一般的なアプローチには、実験室合成手順のスケールアップが含まれます。これには、最終生成物の高収率と純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。効率と再現性を高めるために、連続フロー反応器と自動合成プラットフォームも使用される場合があります。
化学反応の分析
反応の種類
3,4-ジヒドロ-4-((4-クロロフェニル)メチレン)-7,8-ジメチル-1-ベンゾオキセピン-5(2H)-オンは、次を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化し、追加の官能基を導入したり、既存の官能基を変更したりすることができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、カルボニル基をアルコールに変換するために実行できます。
置換: クロロフェニル基は、アミンまたはチオールなどの求核試薬と求核置換反応を起こして、新しい誘導体を生成できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化アルミニウムリチウム。
置換: トリエチルアミンなどの塩基の存在下のアミンなどの求核試薬。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性がありますが、還元は通常アルコールを生成します。置換反応は、さまざまな官能基を持つさまざまな誘導体をもたらす可能性があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: そのユニークな化学構造と生物活性により、治療薬としての可能性が探求されています。
工業: 新規材料の開発および医薬品や農薬の製造における中間体として使用されます。
作用機序
3,4-ジヒドロ-4-((4-クロロフェニル)メチレン)-7,8-ジメチル-1-ベンゾオキセピン-5(2H)-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することにより、それらの活性を調節することにより、その効果を発揮する可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗癌効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なる可能性があります。
類似の化合物との比較
類似の化合物
2,3-ジヒドロ-4H-ピラン: 酸素を含む6員環を持つ構造的に関連する化合物。
4-クロロ-5-(4-クロロフェニル)チエノ[2,3-d]ピリミジン: クロロフェニル基を持ち、潜在的な生物活性を持つ別の化合物。
独自性
3,4-ジヒドロ-4-((4-クロロフェニル)メチレン)-7,8-ジメチル-1-ベンゾオキセピン-5(2H)-オンは、ベンゾオキセピン環系と特定の置換基により独自であり、これにより独自の化学的および生物学的特性が得られます
類似化合物との比較
Similar Compounds
2,3-Dihydro-4H-pyran: A structurally related compound with a six-membered ring containing oxygen.
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: Another compound with a chlorophenyl group and potential biological activity.
Uniqueness
3,4-Dihydro-4-((4-chlorophenyl)methylene)-7,8-dimethyl-1-benzoxepin-5(2H)-one is unique due to its benzoxepin ring system and specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
124392-65-0 |
|---|---|
分子式 |
C19H17ClO2 |
分子量 |
312.8 g/mol |
IUPAC名 |
(4Z)-4-[(4-chlorophenyl)methylidene]-7,8-dimethyl-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C19H17ClO2/c1-12-9-17-18(10-13(12)2)22-8-7-15(19(17)21)11-14-3-5-16(20)6-4-14/h3-6,9-11H,7-8H2,1-2H3/b15-11- |
InChIキー |
IJPMPMHZDAYRMP-PTNGSMBKSA-N |
異性体SMILES |
CC1=CC2=C(C=C1C)OCC/C(=C/C3=CC=C(C=C3)Cl)/C2=O |
正規SMILES |
CC1=CC2=C(C=C1C)OCCC(=CC3=CC=C(C=C3)Cl)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
